molecular formula C24H14ClF3N2O3 B4623060 3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate

3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate

Cat. No. B4623060
M. Wt: 470.8 g/mol
InChI Key: KARGNWJRKCHMEQ-LFIBNONCSA-N
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Description

3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C24H14ClF3N2O3 and its molecular weight is 470.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.0645045 g/mol and the complexity rating of the compound is 792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alternative Chemical Synthesis Methods

Research on compounds related to 3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate has contributed to alternative methods of chemical synthesis. For instance, the use of phloretic acid, derived from natural phenolic compounds, has been explored as a renewable building block in the synthesis of polybenzoxazine, showcasing a sustainable alternative to conventional phenol-based approaches. This method has implications for enhancing the reactivity of molecules bearing –OH groups, offering a pathway to almost 100% bio-based benzoxazine end-capped molecules with potential across various material science applications (Acerina Trejo-Machin et al., 2017).

Novel Reducing Agents

The development of new reducing agents has also been a focus, with sodium cyanohydridoborate identified for its remarkable selectivity in reducing a wide range of organic functional groups. This specificity is crucial in synthetic chemistry, facilitating the production of amino acids and labeled compounds, which are essential for various biochemical studies and pharmaceutical applications (R. Borch, M. Bernstein, H. Durst, 1971).

Enantioselective Synthesis

The asymmetric synthesis of chiral intermediates, such as 3-chloro-1-phenyl-1-propanol, using microbial reductases has been investigated, demonstrating high enantioselectivity. These intermediates are pivotal in the production of antidepressant drugs, showcasing the role of biocatalysis in achieving precise stereochemical configurations required for therapeutic efficacy (Y. Choi et al., 2010).

Antimicrobial Compound Synthesis

Research into the synthesis of new heterocyclic compounds from 2-arylhydrazononitriles has revealed promising antimicrobial activities. This work highlights the importance of synthetic organic chemistry in developing novel compounds that can serve as potential antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (H. Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).

Dielectric Material Development

The exploration of internal linkage groups in fluorinated diamine on the optical and dielectric properties of polyimide thin films underscores the significance of chemical structure on material properties. Such research is fundamental to the development of materials with specific optical and electrical characteristics, essential for electronic and photonic technologies (Wonbong Jang et al., 2007).

properties

IUPAC Name

[3-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClF3N2O3/c25-21-10-2-1-9-20(21)23(32)33-19-8-3-5-15(12-19)11-16(14-29)22(31)30-18-7-4-6-17(13-18)24(26,27)28/h1-13H,(H,30,31)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARGNWJRKCHMEQ-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.